3-(2-chloroethyl)-4aH-quinazoline-2,4-dione
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Overview
Description
3-(2-chloroethyl)-4aH-quinazoline-2,4-dione is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a chloroethyl group at the 3-position and a dione functionality at the 2,4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-4aH-quinazoline-2,4-dione typically involves the reaction of 2-chloroethylamine with anthranilic acid derivatives. The process can be summarized in the following steps:
Formation of Intermediate: Anthranilic acid is reacted with 2-chloroethylamine under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazoline ring.
Oxidation: The resulting compound is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to introduce the dione functionality at the 2,4-positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of reactants and intermediates.
Continuous Flow Systems: Implementing continuous flow systems to ensure efficient and consistent production.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroethyl)-4aH-quinazoline-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The dione functionality can be reduced to form corresponding diols or further oxidized to form quinazoline derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form complex polycyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of quinazoline-2,4-diol derivatives.
Scientific Research Applications
3-(2-chloroethyl)-4aH-quinazoline-2,4-dione has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to disrupt DNA synthesis and cell division.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: Utilized in the development of chemical probes for studying biological systems.
Mechanism of Action
The mechanism of action of 3-(2-chloroethyl)-4aH-quinazoline-2,4-dione involves:
DNA Alkylation: The chloroethyl group can alkylate DNA, leading to cross-linking and inhibition of DNA replication and transcription.
Enzyme Inhibition: It can inhibit key enzymes involved in DNA repair and synthesis, thereby exerting cytotoxic effects on rapidly dividing cells.
Pathway Disruption: The compound can disrupt cellular pathways by binding to specific molecular targets, leading to apoptosis or programmed cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(chloromethyl)quinazoline
- 2-(Chloromethyl)quinoline
- 2-Chloro-4-(chloromethyl)thiazole
Uniqueness
3-(2-chloroethyl)-4aH-quinazoline-2,4-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it exhibits a combination of DNA alkylation and enzyme inhibition, making it a promising candidate for anticancer research.
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-(2-chloroethyl)-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4,7H,5-6H2 |
InChI Key |
AVTGEWUBMHDDJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)N(C2=O)CCCl)C=C1 |
Origin of Product |
United States |
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